Zolmitriptan N-Oxide

Beschreibung

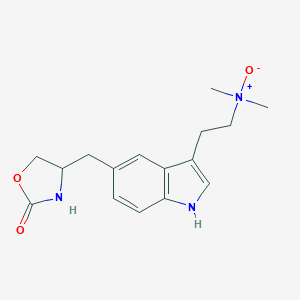

Structure

3D Structure

Eigenschaften

CAS-Nummer |

251451-30-6 |

|---|---|

Molekularformel |

C16H21N3O3 |

Molekulargewicht |

303.36 g/mol |

IUPAC-Name |

N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide |

InChI |

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |

InChI-Schlüssel |

GZYCQRZFJIZOKU-ZDUSSCGKSA-N |

Isomerische SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-] |

Kanonische SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |

Piktogramme |

Irritant |

Synonyme |

(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Zolmitriptan N-Oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Zolmitriptan (B1197) N-Oxide, a primary metabolite of the anti-migraine drug Zolmitriptan.

Chemical Structure and Physicochemical Properties

Zolmitriptan N-Oxide, identified as an inactive human metabolite of Zolmitriptan, is formed through the oxidation of the dimethylamino group of the parent molecule.[1][2][3] Its chemical identity and physical properties are summarized below.

Table 1: Physicochemical Properties of Zolmitriptan N-Oxide

| Property | Value | Reference(s) |

| IUPAC Name | N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide | [4] |

| Synonyms | (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinon; Zolmitriptan USP Related Compound E | [5] |

| CAS Number | 251451-30-6 | |

| Molecular Formula | C₁₆H₂₁N₃O₃ | |

| Molecular Weight | 303.36 g/mol | |

| Melting Point | >185°C (decomposes) | N/A |

| Solubility | Slightly soluble in Methanol and Water | N/A |

| pKa (Predicted) | 12.55 ± 0.40 | N/A |

| SMILES | C--INVALID-LINK--([O-])CCc1c[nH]c2ccc(C[C@H]3COC(=O)N3)cc12 | N/A |

| InChI | InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |

Metabolic Pathway of Zolmitriptan

Zolmitriptan undergoes extensive hepatic metabolism to three major metabolites. The cytochrome P450 enzyme CYP1A2 and monoamine oxidase A (MAO-A) are the primary enzymes involved in its transformation. Two of these metabolites, Zolmitriptan N-Oxide and an indole (B1671886) acetic acid derivative, are pharmacologically inactive. The third, N-desmethyl-zolmitriptan, is an active metabolite with a higher potency for the 5-HT1B/1D receptors than the parent compound.

Caption: Metabolic conversion of Zolmitriptan to its primary metabolites.

Pharmacological Profile

Zolmitriptan N-Oxide is considered an inactive metabolite and does not contribute to the therapeutic effects of Zolmitriptan. The pharmacological activity of the parent drug is attributed to its agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors. This interaction leads to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release in the trigeminal system, thereby alleviating migraine symptoms.

Caption: Simplified signaling pathway of Zolmitriptan via 5-HT1B/1D receptors.

Experimental Protocols

Synthesis

Zolmitriptan N-Oxide is primarily formed as a metabolite. While specific, large-scale chemical synthesis protocols are not widely published, it can be prepared through the oxidation of Zolmitriptan. A general approach involves the reaction of Zolmitriptan with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane (B109758) or methanol. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

The synthesis of the parent compound, Zolmitriptan, is well-documented and often involves the Fischer indole synthesis.

Analytical Methodology: HPLC with Coulometric Detection

A validated method for the simultaneous measurement of Zolmitriptan, N-desmethylzolmitriptan, and Zolmitriptan N-Oxide in human plasma has been described. This method utilizes high-performance liquid chromatography (HPLC) with coulometric detection.

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Extraction | Solid-Phase Extraction (SPE) from plasma |

| Chromatography | Isocratic reversed-phase HPLC |

| Detection | Coulometric end-point detection |

| Linear Range | 2-20 ng/ml for Zolmitriptan and its metabolites |

| Assay Sensitivity | 0.5 ng for each analyte |

| Mean Recovery | Zolmitriptan: 87%, N-desmethylzolmitriptan: 58%, Zolmitriptan N-Oxide: 77% |

Detailed Protocol Outline:

-

Sample Preparation: Extraction of Zolmitriptan, its metabolites, and an internal standard from plasma using a solid-phase extraction (SPE) cartridge.

-

Chromatographic Separation: Injection of the extracted sample onto a reversed-phase HPLC column. An isocratic mobile phase is used to separate the compounds.

-

Detection: The eluent from the column passes through a coulometric detector, which provides high sensitivity for the electrochemical detection of the analytes.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve, which is linear over the range of 2-20 ng/ml.

Caption: General workflow for the HPLC-based analysis of Zolmitriptan N-Oxide.

Conclusion

Zolmitriptan N-Oxide is a key, though inactive, metabolite in the pharmacokinetic profile of Zolmitriptan. Understanding its structure, properties, and analytical detection methods is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of Zolmitriptan. The provided methodologies and data serve as a valuable resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology. resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology.

References

- 1. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zolmitriptan N-Oxide | C16H21N3O3 | CID 25241756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Zolmitriptan ODT: Package Insert / Prescribing Info / MOA [drugs.com]

The Role of Zolmitriptan N-Oxide in the Metabolic Landscape of Zolmitriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolmitriptan (B1197), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. While the active metabolite, N-desmethyl-zolmitriptan, has garnered significant attention for its contribution to the drug's overall effect, a comprehensive understanding of the entire metabolic profile is crucial for drug development and clinical pharmacology. This technical guide provides an in-depth exploration of the role of Zolmitriptan N-Oxide, an inactive metabolite, within the broader context of zolmitriptan's metabolism. We will delve into the quantitative pharmacokinetics, detailed experimental methodologies for its study, and the enzymatic pathways governing its formation.

Metabolic Pathways of Zolmitriptan

Zolmitriptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system and monoamine oxidase A (MAO-A), leading to the formation of three principal metabolites.[1][2] Two-thirds of the parent compound is converted to the pharmacologically active N-desmethyl-zolmitriptan. The remaining one-third is metabolized into two inactive metabolites: Zolmitriptan N-Oxide and an indole (B1671886) acetic acid derivative.[1]

The Inactive Metabolite: Zolmitriptan N-Oxide

Zolmitriptan N-Oxide is consistently identified as a major but inactive metabolite of zolmitriptan.[1][2] Its formation represents a significant clearance pathway for the parent drug. While it does not contribute to the therapeutic effect of zolmitriptan, its quantification is essential for a complete pharmacokinetic profile and for understanding the overall disposition of the drug.

Quantitative Pharmacokinetics

A thorough understanding of the pharmacokinetic properties of zolmitriptan and its metabolites is paramount for optimizing dosing regimens and predicting potential drug-drug interactions. The following table summarizes key pharmacokinetic parameters for zolmitriptan and its major metabolites following oral administration.

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| Zolmitriptan | 4.9 ± 2.1 | 2.0 (1.0 - 5.0) | 19.5 ± 8.0 | 2.8 ± 0.6 |

| N-desmethyl-zolmitriptan | 2.4 ± 1.1 | 3.0 (1.0 - 8.0) | 19.7 ± 9.1 | 3.0 ± 0.7 |

| Zolmitriptan N-Oxide | 1.1 ± 0.5 | 4.0 (1.0 - 8.0) | 11.3 ± 4.5 | 5.1 ± 1.3 |

| Indole Acetic Acid | 23.9 ± 11.5 | 4.0 (2.0 - 8.0) | 156.4 ± 61.3 | 2.6 ± 0.5 |

Data presented as mean ± standard deviation or median (range). Data compiled from various pharmacokinetic studies in healthy volunteers.

Experimental Protocols

The characterization and quantification of zolmitriptan and its metabolites rely on robust analytical and in vitro methodologies.

Protocol 1: Simultaneous Quantification of Zolmitriptan and its Metabolites in Human Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous determination of zolmitriptan, N-desmethyl-zolmitriptan, and Zolmitriptan N-Oxide in human plasma.

1. Sample Preparation (Solid-Phase Extraction): a. To 1 mL of human plasma, add an internal standard. b. Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. c. Load the plasma sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water. e. Elute the analytes with 1 mL of methanol. f. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (ratio determined by method development, e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 225 nm.

3. Quantification:

-

Construct calibration curves for each analyte using spiked plasma standards.

-

Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 2: In Vitro Metabolism of Zolmitriptan using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of zolmitriptan using human liver microsomes.

1. Incubation Mixture Preparation (per well/tube): a. Prepare a stock solution of zolmitriptan in a suitable solvent (e.g., methanol or DMSO). b. In a microcentrifuge tube, combine the following:

- Human liver microsomes (final concentration 0.5 mg/mL).

- Phosphate buffer (100 mM, pH 7.4).

- Zolmitriptan (final concentration, e.g., 10 µM). c. Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination: a. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). b. Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes). c. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Sample Analysis: a. Centrifuge the terminated reaction mixture to pellet the protein. b. Analyze the supernatant for the disappearance of zolmitriptan and the formation of its metabolites using a validated analytical method, such as LC-MS/MS.

Visualizing Metabolic Pathways and Workflows

To further elucidate the metabolic processes and experimental procedures, the following diagrams have been generated using the DOT language.

Conclusion

Zolmitriptan N-Oxide, while pharmacologically inactive, plays a significant role in the overall metabolism and clearance of zolmitriptan. A comprehensive understanding of its formation and pharmacokinetic profile, alongside the active metabolite N-desmethyl-zolmitriptan and the other inactive metabolite, the indole acetic acid derivative, is critical for a complete picture of zolmitriptan's disposition in the body. The detailed experimental protocols and metabolic pathways outlined in this guide provide a valuable resource for researchers and professionals in the field of drug metabolism and development, facilitating further investigation into the clinical pharmacology of this important anti-migraine agent.

References

In-Vitro Synthesis of Zolmitriptan N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro synthesis of Zolmitriptan (B1197) N-Oxide, a primary inactive metabolite of the anti-migraine drug Zolmitriptan. The document outlines two primary methodologies for its preparation in a laboratory setting: enzymatic synthesis using human liver microsomes and a direct chemical oxidation approach. Detailed experimental protocols, data presentation in tabular format, and visualizations of the metabolic pathway and experimental workflows are included to facilitate replication and further research. This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism studies, metabolite synthesis, and analytical standard preparation.

Introduction

Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1] In vivo, it is extensively metabolized in the liver, leading to the formation of three major metabolites: an active N-desmethyl metabolite (183C91), and two inactive metabolites, Zolmitriptan N-Oxide (1652W92) and an indole (B1671886) acetic acid derivative.[2][3] The N-oxide metabolite is a significant product of this biotransformation. Access to pure Zolmitriptan N-Oxide is crucial for various aspects of drug development, including comprehensive metabolic profiling, assessment of potential off-target effects, and as a reference standard for analytical and pharmacokinetic studies.

This guide details two effective methods for the in-vitro synthesis of Zolmitriptan N-Oxide. The first is an enzymatic approach that mimics the metabolic pathway in the liver using human liver microsomes. The second is a chemical synthesis method that employs an oxidizing agent to directly convert Zolmitriptan to its N-oxide form.

Metabolic Pathway of Zolmitriptan

Zolmitriptan undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes and likely Flavin-containing Monooxygenases (FMOs). While CYP1A2 is implicated in the formation of the N-desmethyl metabolite, the N-oxidation of tertiary amines like Zolmitriptan is often catalyzed by FMOs.[2][4]

Enzymatic Synthesis of Zolmitriptan N-Oxide

This method utilizes the enzymatic machinery present in human liver microsomes to simulate the in-vivo N-oxidation of Zolmitriptan.

Experimental Protocol

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration), Zolmitriptan (10 µM), and an NADPH-regenerating system (e.g., 3.6 mM glucose-6-phosphate, 1.3 mM NADP+, and 0.4 units/mL glucose-6-phosphate dehydrogenase) in a total volume of 1 mL of 0.1 M phosphate (B84403) buffer (pH 7.4).

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system.

-

Reaction Quenching: After a desired incubation time (e.g., 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge to precipitate the proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.

Quantitative Data

| Parameter | Value/Range | Reference |

| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | |

| Substrate (Zolmitriptan) Conc. | 1 - 10 µM | |

| Incubation Temperature | 37°C | |

| Incubation Time | 0 - 60 minutes | |

| pH | 7.4 | |

| Expected Product | Zolmitriptan N-Oxide |

Note: The yield of Zolmitriptan N-Oxide can vary depending on the specific activity of the liver microsome batch.

Chemical Synthesis of Zolmitriptan N-Oxide

This method provides a direct and high-yield synthesis of Zolmitriptan N-Oxide using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Experimental Protocol

-

Dissolution of Zolmitriptan: Dissolve 1g of Zolmitriptan in 100 mL of dichloromethane (B109758) (DCM) in a round-bottom flask.

-

Addition of Oxidizing Agent: Cool the solution to below 0°C using an ice bath. Add 1g of m-CPBA to the solution while stirring.

-

Reaction: Continue stirring the solution at below 0°C for 3 hours.

-

Quenching and Neutralization: After 3 hours, add approximately 3g of sodium bicarbonate to neutralize the excess acid.

-

Work-up: Wash the reaction mixture sequentially with saturated aqueous solutions of sodium thiosulfate (B1220275) (to remove excess m-CPBA) and sodium bicarbonate (to remove meta-chlorobenzoic acid), followed by brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Material | Zolmitriptan | |

| Oxidizing Agent | m-CPBA | |

| Solvent | Dichloromethane (DCM) | |

| Reaction Temperature | < 0°C | |

| Reaction Time | 3 hours | |

| Molecular Weight (Zolmitriptan) | 287.36 g/mol | |

| Molecular Weight (Zolmitriptan N-Oxide) | 303.36 g/mol |

Analytical Characterization

The synthesized Zolmitriptan N-Oxide should be characterized to confirm its identity and purity.

HPLC Analysis

A reverse-phase HPLC method can be used to separate Zolmitriptan from its N-oxide metabolite.

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile : Water or Buffer (e.g., 10 mM TBAHS, pH 3.4) | |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Detection | UV at 225 nm | |

| Retention Time (Zolmitriptan) | Typically elutes later than the N-oxide | - |

| Retention Time (Zolmitriptan N-Oxide) | Typically elutes earlier due to increased polarity |

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized product.

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| [M+H]+ for Zolmitriptan | m/z 288 | |

| [M+H]+ for Zolmitriptan N-Oxide | m/z 304 | |

| Key Fragment Ion | m/z 243 (Loss of N,N-dimethylamine oxide) |

Conclusion

This technical guide provides detailed methodologies for the in-vitro synthesis of Zolmitriptan N-Oxide through both enzymatic and chemical routes. The enzymatic method offers a biomimetic approach, while the chemical synthesis provides a more direct and potentially higher-yielding pathway for obtaining this key metabolite. The provided protocols, data tables, and diagrams serve as a valuable resource for researchers in the fields of drug metabolism, medicinal chemistry, and analytical sciences. Proper analytical characterization using techniques such as HPLC and mass spectrometry is crucial to confirm the identity and purity of the synthesized Zolmitriptan N-Oxide.

References

- 1. Metabolic activation of zolmitriptan mediated by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The metabolism of zolmitriptan: effects of an inducer and an inhibitor of cytochrome p450 on its pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Zolmitriptan N-Oxide: An In-Depth Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolmitriptan (B1197) is a selective serotonin (B10506) 5-HT1B/1D receptor agonist widely used in the acute treatment of migraine headaches.[1] Upon administration, zolmitriptan undergoes extensive hepatic metabolism, leading to the formation of three primary metabolites: N-desmethyl-zolmitriptan (an active metabolite), indole (B1671886) acetic acid (inactive), and Zolmitriptan N-Oxide (inactive).[2][3] This technical guide provides a comprehensive overview of Zolmitriptan N-Oxide, focusing on its metabolic pathway, pharmacokinetic properties, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of zolmitriptan and its metabolic fate.

Metabolic Pathway of Zolmitriptan

Zolmitriptan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[2] The major enzyme responsible for its metabolism is CYP1A2.[2] This enzymatic activity leads to the formation of the pharmacologically active N-desmethyl metabolite. Concurrently, Zolmitriptan is also converted to its inactive N-oxide metabolite. While CYP1A2 is the principal enzyme in the overall metabolism of zolmitriptan, it has been shown in studies with expressed human CYP1A2 that this enzyme can produce both the N-desmethyl and N-oxide metabolites. Another study has suggested the involvement of CYP2D6 in the metabolic activation of zolmitriptan to an α,β-unsaturated imine intermediate, representing an alternative metabolic route. The N-desmethyl metabolite is further metabolized by monoamine oxidase A (MAO-A).

Pharmacokinetic Properties

Following oral administration, zolmitriptan is rapidly absorbed. The pharmacokinetic parameters of zolmitriptan and its metabolites have been well-characterized. The elimination half-life of zolmitriptan and its metabolites is approximately 3 hours.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Zolmitriptan | 16 - 25.2 | 1.5 - 3.0 | 84.4 - 173.8 | ~3 | |

| N-Desmethyl-zolmitriptan | Approx. 2/3 of Zolmitriptan | ~3 | - | ~3.5 | |

| Zolmitriptan N-Oxide | - | - | - | ~3 |

Data presented are approximate values compiled from various studies and may vary depending on the study population and design.

Experimental Protocols

Synthesis of Zolmitriptan N-Oxide (Proposed Method)

Reaction Scheme:

Materials:

-

Zolmitriptan

-

meta-Chloroperoxybenzoic acid (m-CPBA) (70-77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

-

Dissolution: Dissolve Zolmitriptan (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled Zolmitriptan solution over 30-60 minutes. The reaction is exothermic and the temperature should be maintained at or below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15-20 minutes.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Zolmitriptan N-Oxide by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization: Confirm the identity and purity of the synthesized Zolmitriptan N-Oxide using techniques such as 1H NMR, 13C NMR, mass spectrometry, and HPLC.

Analytical Method for the Quantification of Zolmitriptan N-Oxide in Human Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous determination of zolmitriptan and its metabolites, including Zolmitriptan N-Oxide, in human plasma based on published methodologies.

Workflow:

Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Zolmitriptan, N-desmethyl-zolmitriptan, and Zolmitriptan N-Oxide reference standards

-

Internal standard (IS), e.g., a structurally similar compound not present in the sample

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase column)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient program to separate the analytes and the internal standard.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Zolmitriptan: m/z 288.2 → 58.1

-

N-Desmethyl-zolmitriptan: m/z 274.2 → 58.1

-

Zolmitriptan N-Oxide: m/z 304.2 → 58.1 (or other suitable fragment)

-

Internal Standard: Specific transition for the chosen IS.

-

-

Optimize other MS parameters such as collision energy and declustering potential for each analyte.

-

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Zolmitriptan N-Oxide and other metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Zolmitriptan N-Oxide is a significant, albeit inactive, metabolite of zolmitriptan, formed primarily through the action of CYP1A2. Understanding its formation and clearance is crucial for a complete pharmacokinetic profile of the parent drug. The experimental protocols provided in this guide offer a framework for the synthesis and quantification of Zolmitriptan N-Oxide, aiding in further research and development activities related to zolmitriptan. The provided diagrams and tabulated data serve to present this complex information in an accessible and comparative format for drug development professionals.

References

Physicochemical Characteristics of Zolmitriptan N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolmitriptan N-Oxide is one of the three major metabolites of Zolmitriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2][3] Formed in the liver, Zolmitriptan N-Oxide is considered an inactive metabolite, unlike the active N-desmethyl metabolite.[2][3] Understanding the physicochemical properties of this metabolite is crucial for comprehensive pharmacokinetic and metabolic profiling of Zolmitriptan, as well as for the development of analytical methods to monitor its presence in biological matrices. This guide provides a detailed overview of the known physicochemical characteristics of Zolmitriptan N-Oxide, outlines relevant experimental protocols, and illustrates its metabolic formation pathway.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Zolmitriptan N-Oxide. It is important to note that while some data is available from experimental observations, other values, such as the pKa, are based on computational predictions.

| Identifier | Value | Source |

| IUPAC Name | N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide | |

| CAS Number | 251451-30-6 | |

| Molecular Formula | C₁₆H₂₁N₃O₃ | |

| Molecular Weight | 303.36 g/mol |

| Property | Value | Method/Notes | Source |

| Melting Point | >185°C (with decomposition) | Experimental | |

| Solubility | Slightly soluble in Methanol (B129727) and Water | Experimental | |

| pKa | 12.55 ± 0.40 | Predicted | |

| LogP | Not experimentally determined | - | |

| Appearance | White solid | - |

Metabolic Pathway of Zolmitriptan

Zolmitriptan is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2 and monoamine oxidase A (MAO-A). This metabolic process leads to the formation of three main metabolites: the active N-desmethylzolmitriptan, and two inactive metabolites, the indole (B1671886) acetic acid derivative and Zolmitriptan N-Oxide.

Metabolic pathway of Zolmitriptan.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Human Plasma

This method allows for the simultaneous measurement of Zolmitriptan and its major metabolites, including Zolmitriptan N-Oxide.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 1 mL of human plasma (containing an internal standard) onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elute Zolmitriptan, its metabolites, and the internal standard with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of a buffer (e.g., 0.01 M ammonium (B1175870) bicarbonate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Coulometric detection is a highly sensitive method. UV detection at a wavelength of 225 nm can also be employed.

3. Quantification

-

A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.

-

The concentration of Zolmitriptan N-Oxide in unknown samples is determined by interpolation from this standard curve.

Workflow for Analytical Method

General workflow for HPLC analysis.

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical data for Zolmitriptan N-Oxide. While key identifiers and some experimental properties are known, further research is required to experimentally determine values for pKa and logP to build a more complete profile of this inactive metabolite. The outlined analytical methodologies provide a robust framework for the quantification of Zolmitriptan N-Oxide in biological matrices, which is essential for detailed pharmacokinetic studies and regulatory submissions. The provided diagrams offer a clear visualization of the metabolic context and analytical workflow related to Zolmitriptan N-Oxide.

References

The Discovery and Identification of Zolmitriptan Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolmitriptan (B1197), a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety profile, and potential drug-drug interactions. This technical guide provides a detailed overview of the discovery and identification of zolmitriptan's major metabolites, outlining the experimental methodologies employed and presenting key quantitative data.

Metabolic Pathways of Zolmitriptan

Zolmitriptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1] The metabolic process yields three principal metabolites: one active metabolite and two inactive metabolites.[1] The active metabolite, N-desmethylzolmitriptan (183C91), is formed through the N-demethylation of the parent compound and exhibits 2 to 6 times greater potency at 5HT1B/1D receptors than zolmitriptan itself.[2] This active metabolite is subsequently metabolized by monoamine oxidase A (MAO-A). The two inactive metabolites are zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative.

Quantitative Analysis of Zolmitriptan and its Metabolites

The quantitative analysis of zolmitriptan and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Table 1: Pharmacokinetic Parameters of Zolmitriptan and its Active Metabolite

| Parameter | Zolmitriptan | N-desmethylzolmitriptan (183C91) | Reference(s) |

| Mean Elimination Half-life (t½) | ~3 hours | ~3.5 hours | |

| Mean Plasma Concentration | - | Approximately two-thirds that of zolmitriptan | |

| Plasma Protein Binding | ~25% | ~25% | |

| Absolute Oral Bioavailability | ~40% | - |

Table 2: Excretion of Zolmitriptan and its Metabolites in Humans (following a single 25 mg oral dose of [14C]-zolmitriptan)

| Excretion Route | Compound | Percentage of Administered Dose | Reference(s) |

| Urine | Total Radioactivity | 64.4% ± 6.5% | |

| Unchanged Zolmitriptan | <10% | ||

| Indole Acetic Acid Metabolite | 31.1% ± 6.4% | ||

| N-oxide Metabolite | 7% | ||

| N-desmethyl Metabolite | 4% | ||

| Feces | Total Radioactivity | 27.1% ± 6.0% | |

| Unchanged Zolmitriptan | Majority of fecal radioactivity |

Experimental Protocols

Detailed experimental protocols are critical for the reproducible and accurate identification and quantification of zolmitriptan and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the metabolism of zolmitriptan in a controlled in vitro environment, helping to identify the enzymes involved and the primary metabolites formed.

a. Materials:

-

Human liver microsomes (pooled)

-

Zolmitriptan

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Incubator/water bath (37°C)

-

Centrifuge

b. Protocol:

-

Prepare a stock solution of zolmitriptan in a suitable solvent (e.g., methanol (B129727) or DMSO) at a high concentration.

-

In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.5-1 mg/mL), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding a small volume of the zolmitriptan stock solution to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Sample Preparation from Human Plasma for LC-MS/MS Analysis

This protocol outlines a liquid-liquid extraction (LLE) method for the efficient recovery of zolmitriptan and its metabolites from human plasma prior to instrumental analysis.

a. Materials:

-

Human plasma samples

-

Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)

-

Alkaline solution (e.g., 1 M NaOH) to adjust pH

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

b. Protocol:

-

Thaw frozen human plasma samples at room temperature.

-

To a 0.5 mL aliquot of plasma in a clean tube, add a known amount of the internal standard solution.

-

Vortex the sample briefly to mix.

-

Add a small volume of alkaline solution to raise the pH of the plasma, which improves the extraction efficiency of the basic analytes.

-

Add the extraction solvent (e.g., 3 mL) to the plasma sample.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitute the dried residue in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

HPLC-MS/MS Method for Quantification

This section provides a general framework for an HPLC-MS/MS method suitable for the simultaneous quantification of zolmitriptan and its N-desmethyl metabolite. Specific parameters may require optimization based on the instrument used.

a. HPLC System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

b. Mass Spectrometry System:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for these compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Zolmitriptan: Precursor ion (m/z) -> Product ion (m/z)

-

N-desmethylzolmitriptan: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentrations of the unknown samples are then determined from this curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the identification and quantification of zolmitriptan metabolites from biological samples.

Conclusion

The discovery and identification of zolmitriptan metabolites have been crucial in understanding its complete pharmacological profile. The primary metabolic pathway involves N-demethylation to an active metabolite and the formation of two inactive metabolites, primarily driven by CYP1A2 and MAO-A. The well-established analytical methods, particularly LC-MS/MS, allow for the sensitive and specific quantification of zolmitriptan and its metabolites in biological fluids. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

In-Depth Technical Guide: Biological Activity of Zolmitriptan N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Zolmitriptan N-Oxide, a primary metabolite of the anti-migraine drug Zolmitriptan. The document synthesizes available data on its pharmacology, placing it within the context of Zolmitriptan's metabolic pathway and the activity of its parent compound and other metabolites.

Introduction to Zolmitriptan and its Metabolism

Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1] Its therapeutic effect is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.[1] Following administration, Zolmitriptan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of three major metabolites.[1] These are:

-

N-desmethyl-zolmitriptan (183C91): An active metabolite that contributes significantly to the overall therapeutic effect.[1]

-

Zolmitriptan N-Oxide (1652W92): An inactive metabolite.[1]

-

Indole acetic acid derivative (2161W92): An inactive metabolite.

This guide focuses specifically on the biological activity of Zolmitriptan N-Oxide.

Biological Activity of Zolmitriptan N-Oxide

Zolmitriptan N-Oxide is consistently reported in the scientific literature and regulatory documents as an inactive metabolite of Zolmitriptan. This classification implies that it does not possess significant pharmacological activity at the 5-HT1B and 5-HT1D receptors, which are the primary targets for Zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan.

For a comprehensive understanding, the biological activities of Zolmitriptan and its active metabolite are summarized below.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan. No quantitative biological activity data has been identified for Zolmitriptan N-Oxide, consistent with its classification as an inactive metabolite.

Table 1: Receptor Binding Affinity of Zolmitriptan and N-desmethyl-zolmitriptan

| Compound | Receptor | Affinity (Ki, nM) |

| Zolmitriptan | Human 5-HT1B | ~5.0 |

| Zolmitriptan | Human 5-HT1D | ~2.2 |

| N-desmethyl-zolmitriptan | Human 5-HT1B/1D | 2 to 6 times more potent than Zolmitriptan |

| Zolmitriptan N-Oxide | 5-HT1B/1D | Not Available (Inactive) |

Table 2: Pharmacokinetic Parameters of Zolmitriptan and its Metabolites

| Parameter | Zolmitriptan | N-desmethyl-zolmitriptan | Zolmitriptan N-Oxide |

| Plasma Protein Binding | ~25% | ~25% | Not Available |

| Elimination Half-life (t1/2) | ~3 hours | ~3 hours | ~3 hours |

| Contribution to Efficacy | Major | Significant | None |

Experimental Protocols

As specific experimental data for the biological activity of Zolmitriptan N-Oxide is not published, a detailed, representative protocol for a 5-HT1B/1D receptor binding assay is provided below. This methodology is standard for determining the affinity of compounds for these receptors and would have been the basis for classifying Zolmitriptan N-Oxide as inactive.

Representative Radioligand Binding Assay for 5-HT1B/1D Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Zolmitriptan N-Oxide) for the human 5-HT1B and 5-HT1D receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing recombinant human 5-HT1B or 5-HT1D receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-GR125743 (a selective 5-HT1B/1D antagonist) or another suitable radioligand.

-

Non-specific Binding Control: Serotonin (5-HT) or another high-affinity, non-labeled ligand at a high concentration (e.g., 10 µM).

-

Test Compound: Zolmitriptan N-Oxide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh incubation buffer to a final protein concentration of 50-100 µ g/assay tube.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Receptor membranes, radioligand, and incubation buffer.

-

Non-specific Binding: Receptor membranes, radioligand, non-specific binding control, and incubation buffer.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (Zolmitriptan N-Oxide).

-

-

Incubation: Incubate the assay tubes at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

An "inactive" result for Zolmitriptan N-Oxide would be indicated by a very high Ki value, suggesting negligible affinity for the 5-HT1B/1D receptors.

Mandatory Visualizations

Metabolic Pathway of Zolmitriptan

Caption: Metabolic pathway of Zolmitriptan.

Experimental Workflow for Receptor Binding Assay

Caption: General workflow for a radioligand receptor binding assay.

Conclusion

Zolmitriptan N-Oxide is a major metabolite of Zolmitriptan that is considered pharmacologically inactive. While specific quantitative data on its interaction with 5-HT receptors are not publicly available, its classification as inactive is a consistent finding in the scientific and regulatory literature. The therapeutic activity of Zolmitriptan is primarily driven by the parent compound and its active metabolite, N-desmethyl-zolmitriptan, both of which are potent agonists at 5-HT1B/1D receptors. This guide provides the available context for the biological role of Zolmitriptan N-Oxide for professionals in the field of drug development and research.

References

Zolmitriptan N-Oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolmitriptan (B1197) N-Oxide is a primary metabolite of the anti-migraine drug Zolmitriptan. It is also considered a key impurity in the manufacturing of the active pharmaceutical ingredient. This technical guide provides a detailed overview of Zolmitriptan N-Oxide, including its chemical properties, metabolic pathway, and analytical methodologies for its identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmaceutical analysis, and quality control.

Introduction

Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[1][2] Following administration, Zolmitriptan undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] This metabolic process results in the formation of three main metabolites: an active N-desmethyl metabolite (183C91), and two inactive metabolites, Zolmitriptan N-Oxide and an indole (B1671886) acetic acid derivative.[3] Zolmitriptan N-Oxide is a significant metabolite and is also monitored as a process-related impurity and degradation product in pharmaceutical formulations of Zolmitriptan. A thorough understanding of its properties and analytical detection is crucial for drug development and regulatory compliance.

Physicochemical Properties

A summary of the key physicochemical properties of Zolmitriptan N-Oxide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 251451-30-6 | |

| Molecular Formula | C₁₆H₂₁N₃O₃ | |

| Molecular Weight | 303.36 g/mol | |

| IUPAC Name | (4S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one oxide | |

| Synonyms | (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinon |

Metabolic Pathway of Zolmitriptan

Zolmitriptan is primarily metabolized in the liver, leading to the formation of Zolmitriptan N-Oxide and other metabolites. The metabolic pathway is illustrated in the diagram below.

Caption: Metabolic pathway of Zolmitriptan.

Experimental Protocols

Synthesis of Zolmitriptan N-Oxide

While detailed, step-by-step synthesis protocols are proprietary and not extensively published in peer-reviewed literature, the formation of Zolmitriptan N-Oxide as a degradation product is known to occur through the oxidation of the tertiary amine group of Zolmitriptan. For laboratory-scale preparation, a general approach involves the oxidation of Zolmitriptan using a suitable oxidizing agent.

General Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of Zolmitriptan N-Oxide.

Analytical Methodologies

The quantification of Zolmitriptan N-Oxide, along with the parent drug and other metabolites in biological matrices and pharmaceutical formulations, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Table of HPLC Analytical Methods:

| Parameter | Method 1 | Method 2 | Reference |

| Column | Waters X Terra RP18, 250 mm x 4.6 mm, 5 µm | YMC-Triart C18 (4.6 mm × 150 mm) 3 µ | , |

| Mobile Phase A | Phosphate buffer (pH 9.85):methanol:acetonitrile (70:20:10, v/v/v) | 0.01 M ammonium (B1175870) bicarbonate in HPLC grade water | , |

| Mobile Phase B | Phosphate buffer (pH 9.85):acetonitrile (30:70) | Methanol and HPLC grade water (90:10 ratio) | , |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | , |

| Detection | UV at 225 nm | UV at 225 nm | , |

| Gradient | Gradient | 0/10, 15/35, 30/40, 60/70, 61/10, 70/10 (min/%B) | , |

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Table of LC-MS/MS Analytical Parameters:

| Parameter | Value | Reference |

| LC Column | Symmetry C18 (3.5 µm, 2.1 × 50 mm) | |

| Mobile Phase | Acetonitrile:Water:Formic acid (70:30:0.1) | |

| Flow Rate | 0.2 mL/min | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Capillary Temperature | 200°C | |

| Ion Spray Voltage | 3000 V | |

| Capillary Voltage | 60 V |

Pharmacokinetic Data

Zolmitriptan N-Oxide is an inactive metabolite, and its pharmacokinetic profile is similar to that of the parent compound, Zolmitriptan.

Summary of Pharmacokinetic Parameters:

| Parameter | Zolmitriptan | Zolmitriptan N-Oxide | Reference |

| Elimination Half-life (t½) | ~3 hours | ~3 hours | |

| Plasma Protein Binding | ~25% | Not specifically reported, but expected to be low | |

| Excretion | Primarily in urine as metabolites | Excreted in urine |

Conclusion

Zolmitriptan N-Oxide is a critical molecule in the context of Zolmitriptan's clinical pharmacology and pharmaceutical manufacturing. As an inactive metabolite, its formation is a key step in the clearance of the parent drug. As a potential impurity, its detection and quantification are essential for ensuring the quality and safety of Zolmitriptan-containing products. The analytical methods outlined in this guide provide a robust framework for researchers and quality control professionals to accurately monitor Zolmitriptan N-Oxide in various samples. Further research into its specific interactions and potential toxicological profile, although currently considered inactive, would be beneficial for a complete understanding of its biological significance. interactions and potential toxicological profile, although currently considered inactive, would be beneficial for a complete understanding of its biological significance.

References

An In-depth Technical Guide to the Storage and Stability of Zolmitriptan N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolmitriptan (B1197) N-Oxide is a primary metabolite of the anti-migraine agent Zolmitriptan.[1][2] It is also a known impurity and degradation product that can form during the manufacturing and storage of Zolmitriptan-containing pharmaceuticals.[3][4] Understanding the stability profile of Zolmitriptan N-Oxide is crucial for the development of robust analytical methods, the establishment of appropriate storage conditions, and ensuring the quality and safety of Zolmitriptan drug products. This technical guide provides a comprehensive overview of the current knowledge regarding the storage and stability of Zolmitriptan N-Oxide, including its formation, recommended storage, and analytical methodologies for its quantification.

Physicochemical Properties

Zolmitriptan N-Oxide is a white solid.[5] As a reference standard, it is typically stored at -20°C. It is slightly soluble in methanol (B129727) and water.

| Property | Value | Reference |

| Chemical Name | N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide | |

| CAS Number | 251451-30-6 | |

| Molecular Formula | C16H21N3O3 | |

| Molecular Weight | 303.36 g/mol | |

| Melting Point | >185°C (decomposes) | |

| Storage Temperature | -20°C |

Formation and Degradation Pathways

Zolmitriptan N-Oxide is primarily formed through the oxidation of the dimethylamino group of Zolmitriptan. Forced degradation studies of Zolmitriptan have shown that the N-oxide is a significant degradation product under oxidative stress conditions. While some studies suggest its formation under acidic and alkaline hydrolysis, oxidative conditions appear to be the most critical factor.

The following diagram illustrates the formation of Zolmitriptan N-Oxide from Zolmitriptan.

A patent has described the use of thiol-group containing reducing agents to stabilize triptans, including Zolmitriptan, against degradation into their N-oxides in pharmaceutical compositions, particularly oral films. This further supports the understanding that oxidation is the primary degradation pathway leading to the formation of Zolmitriptan N-Oxide.

Storage and Stability Considerations

Based on available data, the following recommendations are provided for the storage and handling of Zolmitriptan N-Oxide:

-

Neat Substance: As a pure chemical entity or reference standard, Zolmitriptan N-Oxide should be stored at -20°C in a tightly sealed container to minimize degradation.

-

In Solution: While specific stability data in various solvents is limited, aqueous solutions of Zolmitriptan are not recommended for storage for more than one day. It is prudent to apply similar caution to solutions of Zolmitriptan N-Oxide and prepare them fresh for analytical purposes.

-

Pharmaceutical Formulations: The stability of Zolmitriptan N-Oxide within a drug product matrix will depend on the excipients, packaging, and environmental factors. For Zolmitriptan formulations, protection from light and moisture is recommended.

Experimental Protocols for Stability Assessment

While specific forced degradation studies for Zolmitriptan N-Oxide are not extensively published, a stability-indicating method can be developed based on the existing analytical methods for Zolmitriptan and its impurities.

Proposed Experimental Workflow for Stability Study

The following diagram outlines a logical workflow for assessing the stability of Zolmitriptan N-Oxide.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Zolmitriptan and its related substances, including the N-oxide.

5.2.1 Example HPLC Method for Zolmitriptan and Impurities

The following table summarizes a reported HPLC method capable of separating Zolmitriptan from its impurities. This method could serve as a starting point for developing a stability-indicating assay for Zolmitriptan N-Oxide.

| Parameter | Condition | Reference |

| Column | Waters XTerra C18 (250 x 4.6 mm), 5 µm | |

| Mobile Phase | 0.02 M ammonium (B1175870) formate (B1220265) with 0.1% n-propylamine and acetonitrile (B52724) (80:20 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 225 nm | |

| Column Temperature | 33°C |

5.2.2 Forced Degradation Protocol for Zolmitriptan (Adaptable for N-Oxide)

The following protocols for the forced degradation of Zolmitriptan can be adapted to study the stability of Zolmitriptan N-Oxide.

| Stress Condition | Protocol | Reference |

| Acid Hydrolysis | Dissolve in 0.1 N HCl and keep at room temperature. | |

| Alkaline Hydrolysis | Dissolve in 0.1 N NaOH and keep at room temperature. | |

| Oxidative Degradation | Dissolve in 3% H₂O₂ and keep at room temperature. | |

| Thermal Degradation | Expose solid drug substance or solution to 80°C. | |

| Photolytic Degradation | Expose to light according to ICH Q1B guidelines. |

Data Presentation of Zolmitriptan Degradation

The following table summarizes the results from a forced degradation study of Zolmitriptan, indicating the conditions under which Zolmitriptan N-Oxide may be formed.

| Stress Condition | Duration | Degradation of Zolmitriptan (%) | Major Degradation Products | Reference |

| 1 N HCl | 5 days | No degradation | - | |

| 0.1 N NaOH | 4 days | 15.25% | RRT 0.51 | |

| 0.1 N H₂O₂ | 1 day | 9.69% | Two unknown degradants (RRT 0.28 and 0.35) | |

| 0.1N HCl | 1 hour | 27.6% | Not specified | |

| Water | 1 hour | 4.43% | Not specified | |

| 0.1N NaOH | 1 hour | 17.5% | Not specified | |

| Oxidative (60°C) | 1 hour | 0.6% | Not specified |

Conclusion

Zolmitriptan N-Oxide is a critical molecule to monitor in the context of Zolmitriptan drug development and manufacturing. Its primary formation pathway is through oxidation of the parent drug. The stability of Zolmitriptan N-Oxide as a neat substance is best maintained by storage at -20°C. While comprehensive stability data for Zolmitriptan N-Oxide itself is not widely available in the public domain, the analytical methods and forced degradation protocols established for Zolmitriptan provide a solid foundation for its stability assessment. Further research into the intrinsic stability of Zolmitriptan N-Oxide would be beneficial for a more complete understanding of its behavior in various pharmaceutical preparations and for the development of effective control strategies.

References

- 1. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zolmitriptan N-Oxide | CAS 251451-30-6 | LGC Standards [lgcstandards.com]

- 4. EP2374448A1 - Oral film formulation - Google Patents [patents.google.com]

- 5. Cas 251451-30-6,Zolmitriptan N-Oxide | lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Zolmitriptan N-Oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Zolmitriptan N-Oxide, a primary metabolite of the anti-migraine drug Zolmitriptan. The following protocols are intended for use by professionals in drug development and research.

Introduction

Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] It is metabolized in the liver primarily by the CYP1A2 enzyme into three main metabolites: an active N-desmethyl metabolite, and two inactive metabolites, Zolmitriptan N-Oxide and an indole (B1671886) acetic acid derivative.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of the parent drug. This document outlines protocols for the detection and quantification of Zolmitriptan N-Oxide using High-Performance Liquid Chromatography (HPLC) with coulometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Zolmitriptan

Zolmitriptan undergoes hepatic metabolism to form its N-oxide metabolite. Understanding this pathway is essential for interpreting analytical results in biological matrices.

Caption: Metabolic conversion of Zolmitriptan to Zolmitriptan N-Oxide.

Analytical Methods and Protocols

Several analytical techniques have been established for the simultaneous determination of Zolmitriptan and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Coulometric Detection

This method is suitable for the simultaneous measurement of Zolmitriptan, N-desmethylzolmitriptan, and Zolmitriptan N-oxide in human plasma.[3]

Experimental Workflow:

Caption: Workflow for HPLC-coulometric detection of Zolmitriptan N-Oxide.

Detailed Protocol:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load 1 mL of human plasma sample onto the cartridge.

-

Wash the cartridge with water and then with a low-percentage organic solvent wash to remove interferences.

-

Elute Zolmitriptan, its metabolites, and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., Symmetry C18, 3.5 µm, 2.1 x 50 mm).

-

Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 70:30:0.1, v/v/v).

-

Flow Rate: 0.2 mL/min.

-

Detection: Coulometric detector.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Construct standard curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of Zolmitriptan N-Oxide in the samples from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits.

Experimental Workflow:

Caption: Workflow for LC-MS/MS detection of Zolmitriptan N-Oxide.

Detailed Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma, add an internal standard.

-

Add a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).

-

Vortex mix and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Chromatography System: A UPLC or HPLC system.

-

Column: A C18 or equivalent reversed-phase column (e.g., Waters Xterra MS C18, 150 mm × 2.1 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mmol·L-1 ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., methanol). A typical mobile phase composition is a 40:60 (v/v) ratio of the aqueous and organic phases.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Zolmitriptan N-Oxide and the internal standard need to be determined and optimized. For Zolmitriptan, a protonated precursor ion at m/z 289.41 and a product ion at m/z 244.35 have been reported. The transition for the N-oxide would be different and would need to be established.

-

-

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analytical methods used for the determination of Zolmitriptan and its metabolites. Data for Zolmitriptan N-Oxide are included where available.

| Parameter | HPLC with Coulometric Detection | LC-MS/MS |

| Linearity Range | 2-20 ng/mL (for Zolmitriptan and its metabolites) | 0.16-40.4 ng/mL (Zolmitriptan), 0.2-50 ng/mL (N-desmethyl-zolmitriptan) |

| Limit of Quantification (LOQ) | 0.5 ng for each analyte | 1 ng/mL |

| Limit of Detection (LOD) | Not explicitly stated for N-Oxide | 100 pg/mL (for Zolmitriptan) |

| Recovery | 77% (for Zolmitriptan N-Oxide) | 80%-120% (for Zolmitriptan and N-desmethyl-zolmitriptan) |

| Precision (%RSD) | < 11% (Inter- and Intra-assay) | < 10% (Intra- and Inter-day) |

Note: The quantitative data for Zolmitriptan N-Oxide using LC-MS/MS is not as extensively reported in the provided search results as for the parent drug and the N-desmethyl metabolite. The presented data is based on methods that simultaneously analyze Zolmitriptan and its metabolites. Researchers should validate the method specifically for Zolmitriptan N-Oxide to establish precise quantitative parameters.

Conclusion

The described HPLC with coulometric detection and LC-MS/MS methods provide reliable and sensitive means for the detection and quantification of Zolmitriptan N-Oxide in biological matrices. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being the preferred option for high-sensitivity bioanalytical applications. Proper method validation is essential to ensure accurate and reproducible results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Zolmitriptan and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of zolmitriptan (B1197) and its major active metabolite, N-desmethyl-zolmitriptan, as well as its N-oxide metabolite, in biological matrices, primarily human plasma. The described methods are essential for pharmacokinetic studies, bioequivalence assessments, and routine quality control of zolmitriptan in both bulk drug and pharmaceutical formulations. The primary method detailed is a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with alternative HPLC-UV methods also summarized for applications where mass spectrometry is not required.

Introduction

Zolmitriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] It is metabolized in the liver to form three major metabolites: an active N-desmethyl metabolite, and two inactive metabolites, the N-oxide and the indoleacetic acid derivatives. For comprehensive pharmacokinetic profiling, it is crucial to have a reliable analytical method for the simultaneous determination of zolmitriptan and its active metabolite. Various analytical techniques have been reported for the determination of zolmitriptan, including HPLC with UV, fluorescence, or mass spectrometric detection.[1][3][4] This note provides a consolidated overview and a detailed protocol for a validated LC-MS/MS method, which offers high sensitivity and specificity for analysis in complex biological fluids.

Experimental Protocols

Protocol 1: Simultaneous Determination of Zolmitriptan and N-desmethyl-zolmitriptan in Human Plasma by LC-MS/MS

This protocol is adapted from highly sensitive and specific validated methods for pharmacokinetic and bioequivalence studies.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., Paroxetine or Rizatriptan).

-

Add 100 µL of 1 M NaOH to improve recovery.

-

Vortex the mixture for 30 seconds.

-

Add 3 mL of extraction solvent (e.g., a mixture of saturated ethyl acetate (B1210297) and dichloromethane, 4:1 v/v).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

-

HPLC System: An Agilent 1200 series or equivalent.

-

Column: Waters XTerra RP18 (150 mm × 2.1 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053, v/v/v).

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion electrospray.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Source Voltage: 4.5 kV.

-

Source Temperature: 550°C.

-

MRM Transitions:

-

Zolmitriptan: m/z 288.2 → 243.2

-

N-desmethyl-zolmitriptan: m/z 274.2 → 229.2

-

Internal Standard (Rizatriptan): m/z 270.2 → 201.1

-

-

Collision Energy: Optimized for each analyte (e.g., 20-40 eV).

Protocol 2: RP-HPLC Method for Estimation of Zolmitriptan in Pharmaceutical Dosage Forms

This protocol is suitable for quality control applications.

1. Sample Preparation

-

Weigh and transfer a sample equivalent to 10 mg of Zolmitriptan into a 10 mL volumetric flask.

-

Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and make up the volume.

-

Filter the solution through a 0.45 µm filter.

-

Perform further dilutions with the mobile phase to achieve a concentration within the calibration range.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: X-Terra RP C-18 (150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate (B84403) buffer, acetonitrile, and methanol (B129727) (e.g., 65:15:20 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 20 µL.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for zolmitriptan and its metabolites.

Table 1: Chromatographic Parameters for Zolmitriptan and Metabolites

| Analyte | Retention Time (min) | Column | Mobile Phase | Detection | Reference |

| Zolmitriptan | 3.75 | XTerra RP18 | Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053) | LC-MS/MS | |

| N-desmethyl-zolmitriptan | 2.77 | XTerra RP18 | Acetonitrile: 5mM Ammonium Acetate: Formic Acid (50:50:0.053) | LC-MS/MS | |

| Zolmitriptan | 4.28 | X-Terra RP C-18 | Phosphate buffer: Acetonitrile: Methanol (65:15:20) | UV (225 nm) | |

| Zolmitriptan | 3.6 | C18 | Methanol: Water (75:25), pH 3 | UV (222 nm) | |

| Zolmitriptan | 3.71 | Symmetry C18 | 0.01% Triethylamine: Acetonitrile: 0.02M NH4H2PO4 (28.2:25:46.8) | UV (225 nm) | |

| Zolmitriptan | 1.04 | SYMMETRY C18 | Acetonitrile: Water (70:30) | UV (225 nm) |

Table 2: Method Validation Parameters for Zolmitriptan and N-desmethyl-zolmitriptan (LC-MS/MS in Plasma)

| Parameter | Zolmitriptan | N-desmethyl-zolmitriptan | Reference |

| Linearity Range | 0.25–20 ng/mL | 0.25–20 ng/mL | |

| 0.16–40.4 ng/mL | 0.2–50 ng/mL | ||

| Limit of Quantification (LOQ) | 0.25 ng/mL | 0.25 ng/mL | |

| 0.16 ng/mL | 0.2 ng/mL | ||

| Recovery | ~87% | ~58% | |

| Intra-day RSD | < 10% | < 10% | |

| Inter-day RSD | < 10% | < 10% |

Table 3: Method Validation Parameters for Zolmitriptan (HPLC-UV in Pharmaceutical Forms)

| Parameter | Value | Reference |

| Linearity Range | 5-70 µg/mL | |

| 10-50 µg/mL | ||

| 3-11 µg/mL | ||

| Limit of Detection (LOD) | 2.84 µg/mL | |

| Limit of Quantification (LOQ) | 8.62 µg/mL | |

| Recovery | 99.8-100.08% | |

| 99.87-101.57% |

Visualization

Caption: Workflow for LC-MS/MS analysis of zolmitriptan and metabolites.

Conclusion

The LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of zolmitriptan and its active N-desmethyl metabolite in human plasma, making it highly suitable for clinical and pharmacokinetic research. For routine quality control of pharmaceutical formulations, the described RP-HPLC-UV methods are simple, rapid, and accurate. The choice of method should be guided by the specific application, required sensitivity, and available instrumentation. The provided protocols and data serve as a comprehensive resource for researchers and scientists in the field of drug analysis and development.

References